1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-18(26-22(27)23-13-15-8-10-17(28-2)11-9-15)12-19-21(24-14)29-20(25-19)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H2,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKAFUWTYBJVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazolo[5,4-b]pyridine core, followed by the introduction of the methoxybenzyl and methyl-phenyl groups. The final step involves the formation of the urea linkage through a reaction with an appropriate isocyanate or carbodiimide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a unique structure that includes:
- Methoxybenzyl Group : Enhances lipophilicity and may influence receptor binding.
- Oxazolo[5,4-b]pyridine Core : Implicated in biological interactions, particularly in enzyme inhibition.
- Urea Linkage : Known to participate in hydrogen bonding, which is crucial for biological activity.
The molecular formula of this compound is with a molecular weight of approximately 388.4 g/mol.
Medicinal Chemistry
1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea has been investigated for its potential as a therapeutic agent. Its structural components suggest various biological activities:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing signal transduction pathways.
Synthetic Chemistry
This compound serves as a building block for the synthesis of more complex molecules. It can be utilized in the development of novel pharmaceuticals or advanced materials with specific electronic or optical properties.
Material Science
In industrial applications, 1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea is being explored for its potential in creating advanced materials due to its unique electronic properties. This includes applications in organic electronics and photonic devices.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity and therapeutic potential of this compound:
- Synthesis and Biological Evaluation : Research has demonstrated that derivatives of this compound exhibit significant enzyme inhibition properties, suggesting potential applications in treating metabolic disorders.
- Photophysical Properties : Studies on the photophysical properties indicate that this compound can be used in light-emitting applications due to its unique electronic characteristics.
- Therapeutic Applications : Investigations into the therapeutic efficacy against specific diseases have shown promising results, particularly in targeting cancer cell lines where traditional treatments have failed.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Functional Group Impact
- Urea vs.
- Oxazolo-pyridine vs. Benzothiazole : The oxazole ring in the target may confer greater metabolic stability than benzothiazole (), which is prone to oxidative degradation .
- Methoxy Substitution: The 4-methoxybenzyl group in the target and Compound 15a enhances solubility in polar solvents compared to non-substituted aryl groups .
Biological Activity
1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a methoxybenzyl group and a pyridinyl moiety, suggest various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound's structure can be broken down into three main components:
- Methoxybenzyl Group : Enhances lipophilicity and may influence receptor binding.
- Oxazolo[5,4-b]pyridine Core : Implicated in biological interactions, particularly in enzyme inhibition.
- Urea Linkage : Known to participate in hydrogen bonding, which is crucial for biological activity.
The biological activity of 1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea is primarily attributed to its ability to interact with specific molecular targets. These interactions can include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It may bind to receptors, altering their activity and influencing signal transduction pathways.
Biological Activity Data
Case Studies and Research Findings
-
Antitumor Properties :
Recent studies have demonstrated that 1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea exhibits significant cytotoxicity against various cancer cell lines, including glioma and melanoma. The compound was tested against multiple lines and showed micromolar activity (around 10 µM), indicating its potential as an anticancer agent. This suggests that further development could lead to effective therapies for resistant cancer types . -
Analgesic Effects :
The compound has been investigated for its potential as a selective inhibitor of FAAH, an enzyme that degrades endocannabinoids. By inhibiting FAAH, the compound may enhance the levels of endogenous cannabinoids, contributing to pain relief without the psychoactive effects associated with cannabis . -
Antimicrobial Activity :
Preliminary data suggest that this compound may also exhibit antimicrobial properties against certain bacterial strains. Further research is needed to elucidate the specific mechanisms and efficacy against various pathogens .
Q & A
Q. What are the optimal synthetic routes for 1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally related urea-oxazolopyridine derivatives often involves multi-step protocols. For example, a three-component coupling strategy using triazole, substituted urea, and thiourea precursors can be employed under controlled temperature (e.g., reflux in ethanol at 65°C for 4–6 hours) . Optimization may include varying catalysts (e.g., glacial acetic acid for protonation) or adjusting stoichiometry to enhance yields. Characterization via -NMR and FTIR is critical to confirm intermediate formation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : -NMR is essential for verifying aromatic protons and methoxy groups (e.g., δ 3.8 ppm for –OCH), while FTIR confirms urea C=O stretches (~1650–1700 cm) and NH vibrations (~3300 cm) . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) and identifies byproducts .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Initial screening should focus on enzyme inhibition assays, such as against 14-α-demethylase (PDB: 3LD6), using molecular docking to predict binding interactions with the oxazolopyridine core . In vitro cytotoxicity assays (e.g., MTT on fungal or cancer cell lines) can prioritize compounds for further study.
Advanced Research Questions
Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar urea derivatives?
- Methodological Answer : Discrepancies in -NMR shifts may arise from solvent effects or tautomerism. Cross-validate data using multiple solvents (DMSO-d, CDCl) and advanced techniques like -NMR DEPT for carbon assignments. Comparative studies with crystallographically resolved analogs (e.g., pyrazoline derivatives in ) can clarify structural ambiguities.
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Modify key substituents (e.g., methoxy group position, phenyl ring substitution) and assess biological activity changes. For example, replacing 4-methoxybenzyl with halogenated benzyl groups may alter lipophilicity and target binding. Use QSAR models to correlate electronic parameters (Hammett constants) with antifungal potency .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Scaling multi-step syntheses requires rigorous control of reaction parameters (e.g., temperature gradients during cyclization steps). For oxazolo-pyridine formation, use flow chemistry to enhance reproducibility and minimize racemization. Monitor intermediates via inline HPLC-MS to detect degradation pathways .
Q. How can molecular docking guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer : Docking studies (e.g., Autodock Vina) against fungal CYP51 or kinase targets can predict binding poses and guide substitutions to enhance solubility (e.g., introducing polar groups) or reduce metabolic lability (e.g., replacing labile esters). Validate predictions with MD simulations to assess binding stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
